molecular formula C9H9NOS B13588005 2,3-Dihydrobenzofuran-2-carbothioamide

2,3-Dihydrobenzofuran-2-carbothioamide

Cat. No.: B13588005
M. Wt: 179.24 g/mol
InChI Key: ROSGKELESFMVHN-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-2-carbothioamide is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a carbothioamide group attached to the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-2-carbothioamide can be achieved through several synthetic routes. One common method involves the cyclization of salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate (Cs2CO3). This domino annulation reaction offers a straightforward approach to constructing the dihydrobenzofuran ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient purification techniques, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.

    Substitution: The aromatic ring of the dihydrobenzofuran can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2,3-Dihydrobenzofuran-2-carbothioamide can be compared to other benzofuran derivatives, such as:

    2,3-Dihydrobenzofuran: Lacks the carbothioamide group but shares the core dihydrobenzofuran structure.

    Benzofuran: Contains a fully unsaturated furan ring fused to a benzene ring.

    2,3-Dihydrobenzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-2-carbothioamide

InChI

InChI=1S/C9H9NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2,(H2,10,12)

InChI Key

ROSGKELESFMVHN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=S)N

Origin of Product

United States

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